molecular formula C15H22INO5 B4040362 N-[3-(4-iodophenoxy)propyl]butan-2-amine;oxalic acid

N-[3-(4-iodophenoxy)propyl]butan-2-amine;oxalic acid

Cat. No.: B4040362
M. Wt: 423.24 g/mol
InChI Key: PPQZSOIATBOQHZ-UHFFFAOYSA-N
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Description

N-[3-(4-iodophenoxy)propyl]butan-2-amine;oxalic acid is a chemical compound that consists of a butanamine derivative and oxalic acid. This compound is characterized by the presence of an iodophenoxy group attached to a propyl chain, which is further connected to a butanamine moiety. The oxalic acid component forms a salt with the amine group, enhancing the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-iodophenoxy)propyl]butan-2-amine typically involves the following steps:

    Preparation of 4-iodophenol: This can be achieved through the iodination of phenol using iodine and an oxidizing agent such as sodium hypochlorite.

    Formation of 4-iodophenoxypropyl bromide: The 4-iodophenol is then reacted with 1,3-dibromopropane in the presence of a base like potassium carbonate to form 4-iodophenoxypropyl bromide.

    Synthesis of N-[3-(4-iodophenoxy)propyl]butan-2-amine: The 4-iodophenoxypropyl bromide is reacted with butan-2-amine under reflux conditions to yield the desired compound.

    Formation of the oxalate salt: Finally, the amine product is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-iodophenoxy)propyl]butan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodophenoxy group reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products

    Substitution Products: Compounds where the iodine atom is replaced by other functional groups.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

N-[3-(4-iodophenoxy)propyl]butan-2-amine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-iodophenoxy)propyl]butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The iodophenoxy group can facilitate binding to specific sites, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-bromophenoxy)propyl]butan-2-amine: Similar structure but with a bromine atom instead of iodine.

    N-[3-(4-chlorophenoxy)propyl]butan-2-amine: Contains a chlorine atom instead of iodine.

    N-[3-(4-fluorophenoxy)propyl]butan-2-amine: Features a fluorine atom in place of iodine.

Uniqueness

N-[3-(4-iodophenoxy)propyl]butan-2-amine is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The iodophenoxy group provides distinct electronic and steric properties compared to its halogenated analogs, making it valuable in specific applications.

Properties

IUPAC Name

N-[3-(4-iodophenoxy)propyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20INO.C2H2O4/c1-3-11(2)15-9-4-10-16-13-7-5-12(14)6-8-13;3-1(4)2(5)6/h5-8,11,15H,3-4,9-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQZSOIATBOQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-iodophenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[3-(4-iodophenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[3-(4-iodophenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[3-(4-iodophenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[3-(4-iodophenoxy)propyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[3-(4-iodophenoxy)propyl]butan-2-amine;oxalic acid

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